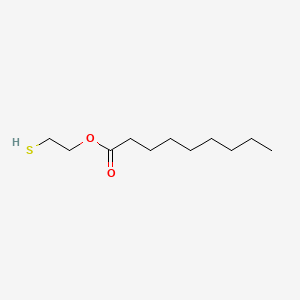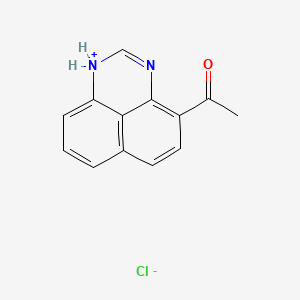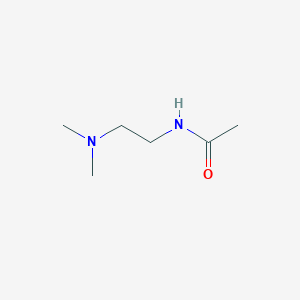
Acetamide, N-(2-(dimethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(dimethylamino)ethyl)-, also known as N-[2-(dimethylamino)ethyl]acetamide, is an organic compound with the molecular formula C7H18ClN3O. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to an acetamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)- can be achieved through several methods. One common approach involves the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction typically proceeds as follows:
[ \text{CH}_3\text{CO}_2\text{H} \cdot \text{HN}(\text{CH}_3)_2 \rightarrow \text{H}_2\text{O} + \text{CH}_3\text{CON}(\text{CH}_3)_2 ]
In this reaction, dimethylamine reacts with acetic acid to form the desired product along with water as a byproduct .
Industrial Production Methods
Industrial production of Acetamide, N-(2-(dimethylamino)ethyl)- often involves the reaction of dimethylamine with methyl acetate. The separation and purification of the product are carried out by multistage distillation in rectification columns, yielding the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Acids: Hydrolysis reactions typically require acidic conditions.
Bases: The compound is resistant to bases, making it stable under basic conditions.
Major Products Formed
Acetic Acid: Formed during hydrolysis reactions.
Dimethylamine: Another product of hydrolysis reactions.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-(dimethylamino)ethyl)- is utilized in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-(dimethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
N-[2-(Dimethylamino)ethyl]acrylamide: Utilized in the synthesis of polymers and other materials.
Uniqueness
Acetamide, N-(2-(dimethylamino)ethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo hydrolysis and substitution reactions, along with its applications in various scientific fields, sets it apart from other similar compounds.
Propiedades
Número CAS |
3197-11-3 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C6H14N2O/c1-6(9)7-4-5-8(2)3/h4-5H2,1-3H3,(H,7,9) |
Clave InChI |
FLGCKPIDGVTCSU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
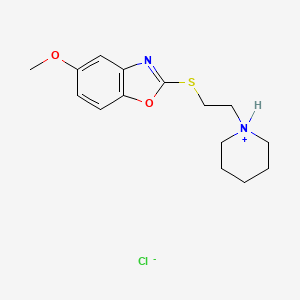

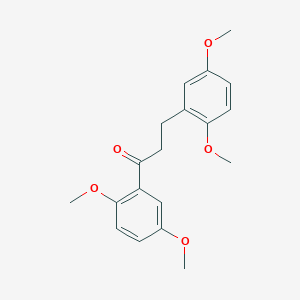
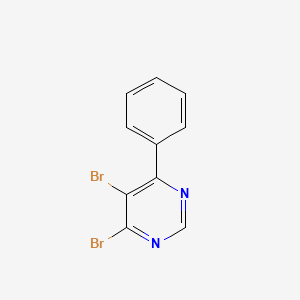
![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
![Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-](/img/structure/B13740330.png)
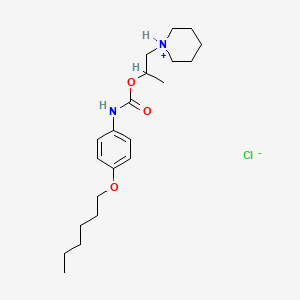
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)

